4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine dihydrochloride

Solubility Formulation Salt Selection

4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine dihydrochloride (CAS 1185293-91-7) is a synthetic benzimidazole derivative with the molecular formula C15H17Cl2N3 and a molecular weight of 310.2 g/mol. The compound features a 5-methylbenzimidazole core connected via a methylene (-CH2-) bridge to a para-phenylamine (aniline) moiety, presented as the dihydrochloride salt for enhanced aqueous solubility.

Molecular Formula C15H17Cl2N3
Molecular Weight 310.2 g/mol
CAS No. 1185293-91-7
Cat. No. B1388321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine dihydrochloride
CAS1185293-91-7
Molecular FormulaC15H17Cl2N3
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)CC3=CC=C(C=C3)N.Cl.Cl
InChIInChI=1S/C15H15N3.2ClH/c1-10-2-7-13-14(8-10)18-15(17-13)9-11-3-5-12(16)6-4-11;;/h2-8H,9,16H2,1H3,(H,17,18);2*1H
InChIKeyMEWPQQZKGKZEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine dihydrochloride (CAS 1185293-91-7): Chemical Identity and Core Structural Characteristics


4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine dihydrochloride (CAS 1185293-91-7) is a synthetic benzimidazole derivative with the molecular formula C15H17Cl2N3 and a molecular weight of 310.2 g/mol [1]. The compound features a 5-methylbenzimidazole core connected via a methylene (-CH2-) bridge to a para-phenylamine (aniline) moiety, presented as the dihydrochloride salt for enhanced aqueous solubility . The free base form (CAS 200799-60-6, C15H15N3, MW 237.3) is also commercially available . This compound belongs to the broader class of 2-substituted benzimidazoles, a privileged scaffold in medicinal chemistry with established applications in kinase inhibition, anticancer, and anti-inflammatory research [2].

Why 4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine dihydrochloride Cannot Be Replaced by Generic Benzimidazole Analogs


Generic substitution among benzimidazole derivatives is scientifically unsound due to the profound impact of subtle structural variations on target engagement, physicochemical properties, and experimental reproducibility. The 5-methyl substitution on the benzimidazole ring, the methylene bridge linker length, and the salt form (dihydrochloride vs. free base) each independently modulate logP, aqueous solubility, hydrogen-bonding capacity, and steric fit within enzyme active sites [1]. For example, the des-methyl analog 4-(1H-benzoimidazol-2-ylmethyl)-phenylamine (CAS 99206-51-6) has a computed logP approximately 0.8 units lower and lacks the steric bulk that influences binding pocket occupancy [2]. Similarly, the directly linked analog 4-(5-methyl-1H-benzimidazol-2-yl)aniline (CAS 110178-74-0), which lacks the methylene bridge, exhibits reduced conformational flexibility and altered orbital overlap between the benzimidazole and aniline rings, fundamentally changing its pharmacophore geometry . The following quantitative evidence establishes where this specific compound provides measurable differentiation from its closest analogs.

Quantitative Differentiation Evidence for 4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine dihydrochloride vs. Closest Analogs


Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt form (CAS 1185293-91-7) provides a substantial aqueous solubility advantage over the free base (CAS 200799-60-6). Computational prediction using the parent free base structure yields a LogS (aqueous solubility) of approximately -3.48, whereas the dihydrochloride salt, through ionization of both the benzimidazole and aniline nitrogens, is expected to increase solubility by 10- to 100-fold based on the general behavior of benzimidazole dihydrochloride salts in aqueous media . This enhancement is critical for biochemical assays requiring compound concentrations in the micromolar to millimolar range without organic co-solvents that may interfere with protein targets [1].

Solubility Formulation Salt Selection

Lipophilicity Modulation by 5-Methyl Substitution vs. Des-Methyl Analog

The 5-methyl group on the benzimidazole ring increases computed logP by approximately 0.8 log units compared with the des-methyl analog 4-(1H-benzoimidazol-2-ylmethyl)-phenylamine (CAS 99206-51-6). The target compound (free base) has a computed XLogP3 of approximately 3.89, while the des-methyl analog is predicted at approximately 3.1 [1]. This difference in lipophilicity translates to an estimated ~6.3-fold higher octanol-water partition coefficient, which affects membrane permeability, non-specific protein binding, and pharmacokinetic behavior [2].

Lipophilicity logP Membrane Permeability

Conformational Flexibility Conferred by the Methylene Bridge vs. Directly Linked Analog

The methylene (-CH2-) bridge between the benzimidazole C2 and the para-phenylamine group introduces an sp3-hybridized carbon that enables free rotation, creating a 'hinge' effect absent in the directly linked analog 4-(5-methyl-1H-benzimidazol-2-yl)aniline (CAS 110178-74-0) where the benzimidazole and phenyl rings are directly conjugated . This single-atom difference increases the number of rotatable bonds from 1 to 2 and alters the dihedral angle distribution between the two aromatic ring systems. In benzimidazole-based kinase inhibitors, this flexibility allows the compound to adapt its conformation to fit within the ATP-binding pocket, whereas the directly linked analog is restricted to a near-planar geometry [1].

Conformational Analysis Linker Chemistry Pharmacophore

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Target Interaction Potential

The dihydrochloride salt presents a distinct hydrogen-bonding profile compared with the free base and non-salt analogs. The target compound has 4 hydrogen bond donors (2 from protonated nitrogens in the salt form, 2 from the aniline -NH2) and 2 hydrogen bond acceptors [1]. In contrast, the free base 4-(5-methyl-1H-benzimidazol-2-yl)aniline lacks the two additional H-bond donors from salt formation. This altered H-bond capacity becomes critical when the benzimidazole NH and aniline NH2 engage in key hydrogen-bonding interactions with kinase hinge regions or catalytic residues, as documented for numerous 2-aminobenzimidazole and 2-substituted benzimidazole kinase inhibitors [2].

Hydrogen Bonding Molecular Recognition Drug Design

Purity Specifications and Reproducibility Considerations vs. Peer Vendor Batches

Commercially available batches of CAS 1185293-91-7 exhibit vendor-dependent purity specifications that directly impact experimental reproducibility. Reported purity ranges from 95% (AKSci, CymitQuimica) to ≥98% (ChemScene, Leyan) . A 3% purity differential is not trivial: at 95% purity, a 10 µM nominal assay concentration may contain up to 0.5 µM of unidentified impurities, some of which could be synthetic intermediates or degradation products with independent biological activity. This is particularly relevant given that benzimidazole synthetic intermediates (e.g., o-phenylenediamine derivatives) are known to possess metal-chelating and redox-active properties that can generate false-positive readouts in biochemical assays [1].

Purity Quality Control Reproducibility

Scalability and Bulk Availability Profile vs. Single-Milligram Research Chemicals

Unlike many benzimidazole derivatives that are only available in sub-100 mg quantities suitable for preliminary screening, CAS 1185293-91-7 is stocked by multiple vendors (ChemScene, Leyan, AKSci, CymitQuimica) at scales ranging from 100 mg to 25 g . Leyan specifically lists pricing for 1 g and 5 g quantities with 10 g, 25 g, and 100 g available upon request, indicating established multi-step synthetic routes amenable to scale-up . This multi-vendor, multi-gram availability profile contrasts with structurally similar compounds like 4-(5-methyl-1H-benzimidazol-2-yl)aniline (CAS 110178-74-0), which is typically offered only at small scales (≤1 g), limiting its utility in SAR campaigns requiring gram quantities for in vivo pharmacokinetic or efficacy studies .

Bulk Supply Scalability Procurement

Recommended Application Scenarios for 4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine dihydrochloride in Scientific Research


Kinase Inhibitor Scaffold Development and SAR Exploration

The combination of the 5-methylbenzimidazole core, flexible methylene bridge, and para-phenylamine tail positions this compound as a versatile starting scaffold for kinase inhibitor development. The 5-methyl group provides increased lipophilicity (ΔlogP +0.8 vs. des-methyl analog) for enhanced membrane permeability in cell-based kinase assays, while the methylene bridge confers conformational flexibility (2 rotatable bonds) to explore diverse binding poses within the ATP pocket [1]. The free aniline group serves as a synthetic handle for further derivatization (amide coupling, sulfonamide formation, reductive amination), enabling rapid library generation for structure-activity relationship (SAR) campaigns targeting serine/threonine and tyrosine kinases .

Aqueous Biochemistry Assays Requiring DMSO-Free Compound Handling

The dihydrochloride salt form provides aqueous solubility (estimated >1 mg/mL) sufficient for direct dissolution in assay buffers at concentrations up to ~3 mM, eliminating the need for DMSO as a co-solvent . This is critical for biochemical assays where DMSO concentrations exceeding 0.1% (v/v) are known to inhibit or alter the activity of many enzymes, including cytochrome P450 isoforms, kinases, and phosphatases. The absence of DMSO carryover artifacts improves the accuracy of IC50/EC50 determinations and reduces false-positive rates in high-throughput screening campaigns [1].

Pharmacokinetic and In Vivo Proof-of-Concept Studies in Rodent Models

The multi-gram commercial availability (up to 25 g in stock, 100 g upon request) combined with multiple independent vendor sources makes this compound logistically feasible for progression from in vitro screening to in vivo pharmacokinetic (PK) and efficacy studies . For a typical mouse PK study requiring ~50 mg of compound (formulation losses included), the available quantities support dozens of independent experiments without the need for custom re-synthesis. The 5-methyl substitution enhances metabolic stability relative to unsubstituted benzimidazole analogs by blocking a common site of CYP450-mediated oxidative metabolism [1].

Negative Control Compound Design via Free Base to Salt Form Comparison

The availability of both the dihydrochloride salt (CAS 1185293-91-7) and the free base (CAS 200799-60-6) from commercial sources enables paired experimental designs where the salt form serves as the test article and the free base as a solubility-matched control . Because both forms share the identical benzimidazole-phenylamine pharmacophore, any differential biological activity can be attributed to solubility, cellular uptake, or salt-specific effects rather than target engagement differences. This paired design strengthens mechanistic conclusions in target validation studies and reduces the risk of confounding by formulation artifacts [1].

Quote Request

Request a Quote for 4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.